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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

Discovery and Designh of MAX8

The development of MAX8 was a direct result of structure-based peptide design aimed at
controlling hydrogelation kinetics for biological applications. MAX8 was engineered by a team
of researchers led by Joel P. Schneider and Darrin J. Pochan at the University of Delaware.[1]
The discovery was first published in 2007 in the Proceedings of the National Academy of
Sciences.[1][2]

MAX8 was developed as an improvement upon a parent peptide, MAX1.[3] While MAX1 also
formed a hydrogel, its slow gelation kinetics (approximately 30 minutes) were suboptimal for
homogeneously encapsulating cells, as the cells would settle before the gel fully formed.[4] To
accelerate the self-assembly process, a single amino acid substitution was made to the MAX1
sequence.[3] A lysine residue at position 15 was replaced with a glutamic acid.[1][3][5] This
substitution reduced the overall positive charge of the peptide, thereby lowering the
electrostatic repulsion between peptide monomers and facilitating faster folding and assembly
in physiological conditions.[1][3] This new peptide was named MAX8.

The MAXS8 peptide is a 20-amino acid sequence: VKVKVKVKVDPPTKVEVKVKV-NH2.[6] It is
an amphiphilic molecule with two arms of alternating hydrophobic (Valine, V) and hydrophilic
(Lysine, K, or Glutamic Acid, E) residues.[7] These arms are joined by a central VDPPT
sequence, which is designed to form a type II' B-turn.[7]

Mechanism of Self-Assembly
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The self-assembly of MAX8 into a hydrogel is a triggered process, initiated by changes in the
ionic strength of the surrounding medium to physiological levels.[8] At low ionic strength, the
positively charged lysine residues cause electrostatic repulsion, keeping the peptide in a
soluble, unfolded state.[8] When exposed to physiological salt concentrations, such as those in
cell culture media (DMEM), the salt ions screen the electrostatic repulsions.[1][8] This allows
the peptide to fold into a B-hairpin conformation, stabilized by intramolecular hydrogen bonds.

[6]18]

Once folded, these B-hairpins self-assemble into nanofibrils.[9] This assembly is driven by
hydrophobic collapse and intermolecular hydrogen bonding.[9] These fibrils, which are
approximately 3 nm in width, then entangle and branch to form a three-dimensional network
that entraps water, resulting in the formation of a rigid hydrogel.[1][6][9]
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MAXS8 Self-Assembly Pathway

Key Properties and Quantitative Data

MAX8 hydrogels exhibit several key properties that make them highly suitable for biomedical
applications, particularly their rapid gelation kinetics and shear-thinning behavior.

Rheological Properties

The mechanical properties of MAX8 hydrogels have been extensively characterized using
oscillatory rheology.[5] A key feature of MAXS8 is its rapid formation of a mechanically rigid gel.
[1] The storage modulus (G'), which represents the elastic component of the gel, of a 0.5 wt%
MAX8 hydrogel reaches over 100 Pascals (Pa) within 40 seconds of being triggered by DMEM.
[1] In contrast, the parent peptide, MAX1, barely reaches 40 Pa after 60 minutes under the
same conditions.[1]
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A remarkable property of MAX8 hydrogels is their ability to shear-thin and recover.[1] When a
shear stress is applied, for instance, by passing the gel through a syringe, the hydrogel's
viscosity drops dramatically, allowing it to flow like a liquid.[1][10] Upon cessation of the shear
stress, the gel rapidly recovers its initial mechanical rigidity.[1][10] This property is crucial for
the injectable delivery of cells and therapeutics.[1][2]

Property MAX8 (0.5 wt%) MAX1 (0.5 wt%) Reference
Storage Modulus (G")
> 100 Pa <10 Pa [1]

after 40s
Storage Modulus (G")

_ ~763 Pa <40 Pa [1][11]
after 60 min
Fibril Width ~3 nm ~3 nm [1]
Gelation Time <1 minute ~30 minutes [4]

) Plateau Modulus )
MAX8 Concentration @) Mesh Size (&) Reference
0.5 wt% 270 + 16 Pa 30 nm [6][12]
1.0 wt% - 23+ 0.4 nm [12]
1.5 wt%
2.0 wt% 3600 + 183 Pa 18 nm [6][12]
Nanostructure

Transmission electron microscopy (TEM) reveals the nanofibrillar network structure of MAX8
hydrogels. The hydrogels are composed of monodisperse fibrils with a width of approximately 3
nm.[1]

Experimental Protocols
Peptide Synthesis
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MAXS8 peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis on
an automated peptide synthesizer.[1][7][13] The crude peptide is then purified by reverse-
phase high-performance liquid chromatography (RP-HPLC).[13]

Hydrogel Preparation

A typical protocol for preparing a 0.5 wt% MAX8 hydrogel is as follows:

o A1l wt% stock solution of the MAX8 peptide is prepared by dissolving the lyophilized peptide
in a 25 mM HEPES buffer at pH 7.4.[1]

» To initiate self-assembly, an equal volume of Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 25 mM HEPES (pH 7.4) is added to the peptide solution.[1]

e The solution is mixed, resulting in a 0.5 wt% hydrogel that forms at room temperature.[1]

Oscillatory Rheology

Rheological measurements are performed on a rheometer, typically with a parallel plate
geometry.[8][12]

e The peptide solution and triggering buffer (e.g., DMEM) are mixed and immediately loaded
onto the temperature-controlled plate of the rheometer.[8]

o Time sweep experiments are conducted to monitor the change in storage modulus (G') and
loss modulus (G") over time as the gel forms.[1]

o Frequency sweep experiments are performed to characterize the mechanical properties of
the fully formed gel.[13]

o Shear recovery experiments involve applying a high shear stress to the gel for a period,
followed by a return to low stress to monitor the recovery of G'.[1]

Transmission Electron Microscopy (TEM)

o A small aliquot of the hydrogel is diluted with deionized water.[7]

e Adrop of the diluted sample is placed on a carbon-coated copper grid.
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e The sample is negatively stained with a solution such as uranyl acetate.[1]

e The grid is then imaged using a transmission electron microscope.

Cell Encapsulation and Viability Assay

The rapid gelation of MAX8 allows for the homogeneous encapsulation of cells.

Cells are suspended in the triggering buffer (e.g., DMEM).
» This cell suspension is then mixed with the MAX8 peptide stock solution to initiate gelation.
e The resulting cell-laden hydrogel can be cultured or used for injectable delivery.

o Cell viability within the hydrogel is typically assessed using live/dead staining assays (e.g.,
Calcein AM and Ethidium homodimer-1) and fluorescence microscopy.[1] Studies have
shown that cells remain viable during the encapsulation and shear-thinning delivery process.

[1][2]
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The unique properties of MAX8 make it a versatile tool for researchers and drug development
professionals.

e 3D Cell Culture: MAX8 provides a biomimetic scaffold for three-dimensional cell culture,
which more accurately represents the in vivo environment compared to traditional 2D culture.
[14]

« Injectable Cell Delivery: The shear-thinning and recovery properties of MAX8 allow for the
minimally invasive delivery of cells to target tissues for regenerative medicine applications.[1]

[2]

o Sustained Drug Delivery: MAX8 hydrogels can encapsulate therapeutic molecules, such as
growth factors and small molecule drugs, and provide their sustained release over time.[8]
[15] This is beneficial for localized treatment and reducing the need for frequent
administrations.[15]

In conclusion, MAX8 represents a significant advancement in the field of biomaterials, offering
a highly tunable and versatile platform for a wide range of biomedical applications. Its rational
design and well-characterized properties make it a valuable tool for future innovations in tissue
engineering and drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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